REACTION_CXSMILES
|
CC([O-])(C)C.[Na+].[C:7]1(I)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[SH:14][C:15]([CH3:18])([CH3:17])[CH3:16]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[C:7]1([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,4.5.6|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(20 ml) equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
chromatographed on silicon gel
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated by rotary evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |